![molecular formula C17H12BrN3O2S2 B14167031 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms The compound also features a bromine atom at the 5-position, a thiazolyl group at the 3-position, and a phenylsulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The initial step involves the construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions. This can be achieved using starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Thiazole Formation: The thiazolyl group is introduced through a condensation reaction between a thioamide and an α-haloketone, followed by cyclization.
Sulfonylation: The phenylsulfonyl group is added via a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Cyclization Reactions: The thiazolyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and cyclized heterocyclic compounds.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the thiazolyl and phenylsulfonyl groups, making it less complex and potentially less bioactive.
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: Contains an additional iodine atom, which may alter its reactivity and biological properties.
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-6-chloro-: Substituted with a chlorine atom, which can affect its chemical behavior and applications.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiazolyl and phenylsulfonyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Biological Activity
The compound 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)- is a derivative of the pyrrolo[2,3-b]pyridine scaffold, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H10BrN3O2S
- SMILES : Cc1c[nH]c2c1cccc2Br
- IUPAC Name : 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in tumor growth and metastasis. One of the notable mechanisms includes:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Research has shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit FGFR signaling, which is crucial in various cancers. For instance, a related compound demonstrated IC50 values against FGFR1, FGFR2, and FGFR3 in the nanomolar range, indicating potent inhibitory activity .
Anticancer Properties
- Cell Proliferation Inhibition : The compound has been reported to inhibit cell proliferation in breast cancer cell lines (e.g., 4T1 cells) and induce apoptosis. This suggests a potential role in cancer therapy by targeting FGFR pathways .
- Migration and Invasion : The compound also significantly inhibits the migration and invasion capabilities of cancer cells, which are critical factors in cancer metastasis .
Other Biological Activities
- Phosphodiesterase Inhibition : Some derivatives within this chemical class have been evaluated for their ability to inhibit phosphodiesterase enzymes (e.g., PDE4B), which play a role in inflammatory responses and other cellular processes. For example, a related compound showed selective inhibition against PDE4B with promising pharmacological profiles .
Case Studies and Research Findings
Properties
Molecular Formula |
C17H12BrN3O2S2 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H12BrN3O2S2/c1-11-20-16(10-24-11)15-9-21(17-14(15)7-12(18)8-19-17)25(22,23)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
AMEAZKWXXIJCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CN(C3=C2C=C(C=N3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.